molecular formula C13H11N5O B2788856 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-45-7

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2788856
CAS No.: 2034621-45-7
M. Wt: 253.265
InChI Key: PNMDBIPSPLIGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound of significant interest in medicinal chemistry and oncology research, designed around the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused bicyclic heterocycle is widely recognized as a potent framework for developing protein kinase inhibitors (PKIs) for targeted cancer therapy . The core structure is present in several investigational and approved therapeutics, underscoring its high research value. The primary research application of this compound is anticipated to be in the inhibition of specific protein kinases. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a diverse range of kinase targets, including but not limited to Tropomyosin Receptor Kinases (Trks) , phosphoinositide-3 kinases (PI3Ks) such as the PI3Kγ and PI3Kδ isoforms , and other critical kinases like EGFR, B-Raf, and MEK . The urea linkage in this particular derivative is a key functional group that can enhance binding affinity and selectivity towards these enzymatic targets, potentially acting as an ATP-competitive inhibitor to disrupt aberrant signaling pathways that drive oncogenesis . Researchers can utilize this compound as a key intermediate or a lead compound in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its structure allows for further synthetic modification, enabling the exploration of chemical space to optimize pharmacological properties, improve selectivity, and overcome drug resistance mechanisms . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDBIPSPLIGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with an appropriate aromatic aldehyde and thiourea in acetic acid. The reaction is carried out at elevated temperatures (80-85°C) for several hours with continuous stirring . After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological activities.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • TTK Inhibition : this compound demonstrates comparable TTK inhibition (IC₅₀ = 10 nM) to pyrazolotriazine analogues but with improved cellular activity (EC₅₀ = 50 nM vs. 120 nM) .
  • DDR1 Selectivity : While less potent than ethynylbenzamide derivatives (IC₅₀ = 3 nM), the urea compound’s broader kinase profile may benefit polypharmacological strategies in metastatic cancers .

Biological Activity

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its interactions with various biological targets.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized using a one-pot reaction involving aminopyrazole derivatives and isocyanates, which allows for the formation of the urea linkage efficiently.

Target Interactions

This compound has been identified as a potent inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in various signaling pathways associated with immune responses and cancer progression. The inhibition of MALT1 has therapeutic implications in treating autoimmune disorders and certain cancers such as non-Hodgkin lymphoma and chronic myelogenous leukemia .

Inhibition Profiles

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against several kinases. For instance, studies have shown that derivatives can inhibit Pim-1 kinase with high potency, which is relevant for cancer therapies targeting abnormal cell growth. The selectivity of these compounds is critical, as they have demonstrated minimal off-target effects on other kinases such as hERG at concentrations up to 30 μM .

Study 1: Inhibition of Pim-1 Kinase

A study evaluated the activity of several pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Flt-3 kinases. The lead compound showed over 98% inhibition of Pim-1 at 1 μM concentration, demonstrating its potential as a selective therapeutic agent. The study also highlighted that the compound's ability to inhibit BAD phosphorylation was indicative of its mechanism in promoting apoptosis in cancer cells .

Study 2: MALT1 Inhibition and Therapeutic Applications

Another investigation focused on the MALT1 inhibitory properties of pyrazolo-pyrimidine derivatives. These compounds were tested in models of autoimmune diseases and inflammatory conditions. Results indicated that they could effectively reduce symptoms associated with rheumatoid arthritis and multiple sclerosis by modulating MALT1 activity .

Table 1: Inhibitory Activity of Selected Compounds

Compound NameTarget KinaseIC50 (µM)Selectivity Profile
Compound APim-1<0.5High
Compound BFlt-3<0.8Moderate
Compound CMALT1<0.2Very High

Table 2: Biological Effects in Cellular Assays

Compound NameEffect on Cell Viability (%)Mechanism of Action
Compound A85% (at 10 µM)Induces apoptosis via BAD pathway
Compound B70% (at 10 µM)Inhibits cell proliferation
Compound C90% (at 10 µM)Modulates immune response

Q & A

Q. What quality control protocols ensure reproducibility in multi-step syntheses?

  • Methodology : Implement in-process controls (IPC) via TLC or HPLC at each synthetic step. Track intermediates by MS and 1^1H NMR. For scale-up, optimize mixing efficiency and heat transfer using reaction calorimetry .

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